molecular formula C12H17N3O4 B12920204 Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate

Cat. No.: B12920204
M. Wt: 267.28 g/mol
InChI Key: SETGNXQVBIWMBD-UHFFFAOYSA-N
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Description

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate (CAS: 37799-77-2) is a malonate derivative featuring a 5-methyl-substituted pyrazole ring linked via an aminomethylene bridge. This compound is structurally characterized by its diethyl ester groups and the conjugated system formed by the malonate core and pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate typically involves the reaction of 5-methyl-1H-pyrazole-3-amine with diethyl ethoxymethylenemalonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences the compound’s physical, chemical, and biological properties. Key analogs include:

Compound Name Substituents on Pyrazole CAS Number Key Properties/Applications Reference
Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)... 5-methyl 37799-77-2 Intermediate for heterocycles
Diethyl 2-([(1,3-dimethyl-1H-pyrazol-5-yl)amino]... 1,3-dimethyl 20481-33-8 Enhanced steric hindrance; improved thermal stability
Diethyl 2-{[1H-Indazol-5-yl)amino]methylene}malonate Indazol-5-yl - Bioactivity as PfDHODH inhibitor

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro or cyano substituents, as in and ) enhance electrophilicity of the malonate core, facilitating nucleophilic attacks.

Analogs with Heterocyclic Modifications

Replacing the pyrazole with other heterocycles modifies conjugation and bioactivity:

Heterocycle Example Compound Notable Features Reference
Imidazole Diethyl [1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)... Broad-spectrum antimicrobial activity
Thiazole Diethyl 2-[(2-methyl-5-nitrothiazol-4-yl)... Used in antitubercular agent synthesis
Chromene Diethyl 2-(((4-methyl-2-oxo-2H-chromen-7-yl)... Fluorescent dyes, antimicrobial agents

Key Insight : Pyrazole derivatives generally exhibit higher solubility in polar solvents compared to bulkier chromene or indole-based analogs due to their smaller aromatic systems .

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

Property Target Compound (Inferred) 1,3-Dimethyl Analog (CAS 20481-33-8) Chromene Derivative ()
Melting Point 60–70°C (estimated) Not reported 120–125°C
Solubility Moderate in ethanol High in DMSO Low in polar solvents
IR Peaks (cm⁻¹) ~1650 (C=O), ~3400 (N–H) 1718 (ester C=O) 1616 (conjugated C=C)

Spectroscopic Trends :

  • The pyrazole NH stretch (~3400 cm⁻¹) is characteristic, while ester carbonyl peaks (1650–1750 cm⁻¹) are consistent across analogs .

Table: Bioactivity of Selected Analogs

Compound Type Biological Activity IC50/EC50 (µM) Reference
Indazole-malonate PfDHODH inhibition 0.8–1.2
Imidazo[1,2-a]pyridine Antimicrobial (E. coli) 12.5

Biological Activity

Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antifungal properties, structure-activity relationships, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_4

This structure includes a diethyl malonate moiety and a substituted pyrazole, which contributes to its reactivity and interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to diethyl malonates. For instance, compounds in this class have shown significant activity against Fusarium oxysporum, a pathogenic fungus affecting various crops.

Key Findings

  • Inhibition Concentration (IC50) :
    • Some derivatives exhibited IC50 values as low as 0.013 µM, indicating potent antifungal activity. For example, compound 5 demonstrated an IC50 of 13 nM, classifying it as a fungicide rather than fungistatic .
    • The structure of these compounds plays a crucial role in their activity; those without bulky substituents on the aromatic ring tend to show higher efficacy.
  • Mechanism of Action :
    • The antifungal activity is attributed to the ability of these compounds to inhibit mycelial growth effectively. The presence of specific substituents (e.g., ortho-nitro groups) has been linked to enhanced bioactivity .
  • Comparative Analysis :
    • In comparative studies with standard fungicides like mancozeb and iprodione, certain derivatives of diethyl malonates outperformed these controls, suggesting their potential as new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs can be understood through SAR studies:

CompoundSubstituentIC50 (µM)Activity Type
Compound 1p-Cl18 < IC50 < 35Fungistatic
Compound 2ortho-NO2< 1Fungicidal
Compound 5None0.013Fungicidal

From this table, it is evident that the nature and position of substituents significantly influence the antifungal efficacy of these compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of diethyl malonates:

  • Mycelial Growth Inhibition :
    • In vitro assays demonstrated that compounds were effective in inhibiting the growth of Fusarium oxysporum over a period of 72 hours . The results indicated that structural modifications could lead to enhanced antifungal properties.
  • Toxicological Assessments :
    • QSAR models have been developed to predict the toxicological profiles of these compounds, assisting in understanding their safety and environmental impact .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

diethyl 2-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H17N3O4/c1-4-18-11(16)9(12(17)19-5-2)7-13-10-6-8(3)14-15-10/h6-7H,4-5H2,1-3H3,(H2,13,14,15)

InChI Key

SETGNXQVBIWMBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1)C)C(=O)OCC

Origin of Product

United States

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